molecular formula C6H11NO2 B570491 1-Ethyl-5-hydroxypyrrolidin-2-one CAS No. 72954-65-5

1-Ethyl-5-hydroxypyrrolidin-2-one

Cat. No. B570491
CAS RN: 72954-65-5
M. Wt: 129.159
InChI Key: RIOOHZIYIQTLNP-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxypyrrolidin-2-one, commonly known as EHP, is a chemical compound widely used in scientific research. It is a cyclic amide, with a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrolidine ring, a five-membered nitrogen heterocycle. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .

Scientific Research Applications

  • Isolation from Natural Sources : 1-Ethyl-5-hydroxypyrrolidin-2-one, under the general category of 5-hydroxypyrrolidin-2-one derivatives, has been isolated from natural sources like Jatropha curcas and Pteridium aquilinum. These studies suggest its presence in various plants and its potential use in natural product chemistry and pharmacognosy (Staubmann et al., 1999); (Chen et al., 2008).

  • Biological and Pharmacological Activities : Studies have demonstrated the anti-inflammatory, antibacterial, antisecretory, and cytotoxic properties of 5-hydroxypyrrolidin-2-one, suggesting its application in medicinal chemistry and drug development (Kuhnt et al., 1995).

  • Pharmacological Profiles : Research into the pharmacology of derivatives of 5-hydroxypyrrolidin-2-one has led to the development of compounds with potential application in the treatment of conditions like platelet aggregation, indicating its role in cardiovascular drug research (Ogawa et al., 2002).

  • Chemical Synthesis : The compound has been used in the regio- and stereoselective synthesis of polysubstituted derivatives, highlighting its role in synthetic organic chemistry and drug synthesis (da Silva et al., 2020).

  • Synthesis of Biologically Active Compounds : Its use in the synthesis of compounds with potential antimicrobial activity further underscores its importance in pharmaceutical research (Uno et al., 1987).

  • Application in Porphyria Research : Quantitation of related pyrrolidin-2-one derivatives in patients with acute intermittent porphyria indicates its significance in clinical biochemistry and diagnostic studies (Graham et al., 1979).

  • Corrosion Inhibition : Research has also explored its derivatives as corrosion inhibitors for steel in acidic environments, suggesting applications in materials science and engineering (Bouklah et al., 2006).

  • Enzyme Catalysed Synthesis : Its synthesis using enzyme-catalyzed processes implies its role in green chemistry and biocatalysis (Humphrey et al., 2000).

  • Synthesis of Novel Derivatives : Novel syntheses and cytotoxic evaluation of its derivatives indicate its application in the development of anticancer agents (Janecki et al., 2005).

  • Analytical Applications : Its metabolites have been quantitatively analyzed in human urine, suggesting its relevance in toxicology and occupational health studies (Jönsson & Akesson, 1997).

Future Directions

While specific future directions for 1-Ethyl-5-hydroxypyrrolidin-2-one are not mentioned in the available literature, the field of drug discovery continues to explore the potential of pyrrolidine derivatives for the treatment of various diseases . The development of new pyrrolidine compounds with different biological profiles is a promising area of research .

Mechanism of Action

Target of Action

1-Ethyl-5-hydroxypyrrolidin-2-one is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids are known to interact with a variety of targets, including various enzymes and receptors, contributing to their wide range of biological activities . .

Mode of Action

Pyrrolidine alkaloids, the parent compounds, have been shown to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their activity .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to influence several biochemical pathways, leading to a variety of downstream effects . These effects include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It is known that the compound is an oil, slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that it may have good bioavailability due to its lipophilic nature, which could facilitate absorption and distribution in the body.

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

It is known that the compound is hygroscopic , which means it absorbs moisture from the environment This could potentially affect its stability and efficacy

Biochemical Analysis

Biochemical Properties

1-Ethyl-5-hydroxypyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of pyrrolidinone derivatives, potentially acting as a substrate or inhibitor. The hydroxyl group at the fifth position allows for hydrogen bonding interactions, which can affect the binding affinity and specificity of the compound towards its target biomolecules .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the mitochondria may enhance its impact on cellular energy metabolism .

properties

IUPAC Name

1-ethyl-5-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOOHZIYIQTLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028010
Record name 1-Ethyl-5-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72954-65-5
Record name 1-Ethyl-5-hydroxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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